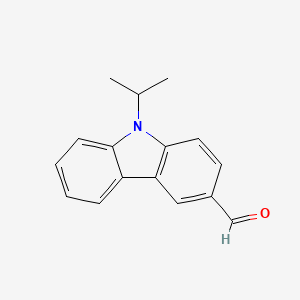![molecular formula C13H16O5 B4720597 3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid
Overview
Description
3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid, commonly known as EEPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EEPA belongs to the class of phenylacrylic acids and is structurally similar to other compounds such as cinnamic acid and coumaric acid. The unique chemical structure of EEPA makes it an attractive candidate for various research studies, including drug discovery and development.
Mechanism of Action
The exact mechanism of action of EEPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. EEPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. EEPA has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
EEPA has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. EEPA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EEPA in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. EEPA is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using EEPA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on EEPA, including its potential use in combination therapy for cancer treatment, its effects on the immune system, and its potential use as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of EEPA and to determine its safety and efficacy in humans.
Scientific Research Applications
EEPA has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that EEPA can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. EEPA has also shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(E)-3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-17-12-9-10(4-6-13(15)16)3-5-11(12)18-8-7-14/h3-6,9,14H,2,7-8H2,1H3,(H,15,16)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUZVSSGBMLMOU-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)

![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)
![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4720558.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4720559.png)


![N-[4-(cyanomethyl)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4720577.png)
![N-(2-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4720584.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)

![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4720609.png)